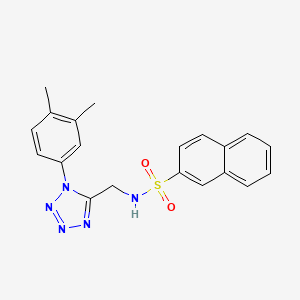

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-14-7-9-18(11-15(14)2)25-20(22-23-24-25)13-21-28(26,27)19-10-8-16-5-3-4-6-17(16)12-19/h3-12,21H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQYUZSNHKFANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. These enzymes play crucial roles in the nervous system. Monoamine oxidases are involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, while cholinesterases are responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase. This means that the compound binds to the active site of the enzyme and competes with the substrate for the same site, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting monoamine oxidase and cholinesterase enzymes, this compound affects the biochemical pathways involving these enzymes. The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, which can have various downstream effects depending on the specific neurotransmitter involved. Similarly, the inhibition of ChE results in increased levels of acetylcholine, affecting cholinergic neurotransmission.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on MAO and ChE. By inhibiting these enzymes, the compound can alter neurotransmitter levels, potentially leading to changes in neuronal signaling and function.

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a naphthalene sulfonamide group linked to a tetrazole ring, which is further substituted with a 3,4-dimethylphenyl group. The molecular formula is with a molecular weight of approximately 364.44 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₂S |

| Molecular Weight | 364.44 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The tetrazole moiety may play a crucial role in modulating enzyme activity by acting as a competitive inhibitor or by altering receptor conformation, thereby influencing various signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds related to naphthalene sulfonamides exhibit significant anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study on derivatives of naphthalene sulfonamides revealed that one specific compound exhibited an IC50 value of 12 µM against MCF-7 cells, suggesting potent anticancer activity .

Antimicrobial Activity

Naphthalene sulfonamides have also been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro tests showed that this compound had an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the structural modifications made to the naphthalene and tetrazole moieties. For example, variations in substituents on the phenyl ring can significantly alter potency and selectivity towards specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased anticancer activity |

| Alkyl substitutions | Enhanced antimicrobial effects |

Comparative Analysis with Similar Compounds

Comparative studies with other sulfonamide derivatives have shown that this compound possesses unique properties due to its specific functional groups. For instance:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| N-(4-fluorophenyl)-naphthalene sulfonamide | 15 µM | 30 µg/mL |

| N-(3-methoxyphenyl)-naphthalene sulfonamide | 10 µM | 20 µg/mL |

| This compound | 12 µM | 25 µg/mL |

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

Key Observations :

- Tetrazole vs. Carboxylic Acid Bioisosterism : Unlike losartan and valsartan, which use tetrazoles to mimic carboxylate groups for receptor binding, the target compound’s tetrazole is tethered to a naphthalene-sulfonamide. This may broaden its target profile beyond angiotensin receptors .

Physicochemical and Spectroscopic Data

Though specific data for the target compound is unavailable, analogous compounds provide benchmarks:

- IR/NMR Trends :

- Mass Spectrometry : HRMS for similar naphthalene-sulfonamides shows [M+H]+ peaks in the 400–500 Da range (e.g., 404.1348 for compound 6b in ) .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis involves two key steps:

Tetrazole Ring Formation : Use a [3+2] cycloaddition between 3,4-dimethylphenyl nitrile and sodium azide under acidic conditions (e.g., HCl/ZnBr₂) at 60–80°C .

Sulfonamide Coupling : React the tetrazole intermediate with naphthalene-2-sulfonyl chloride via nucleophilic substitution in anhydrous DMF, using triethylamine as a base.

Optimization Tips :

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

Q. How can initial biological screening be designed to evaluate this compound’s potential therapeutic applications?

Answer:

- Target Selection : Prioritize targets associated with tetrazole/sulfonamide pharmacophores (e.g., carbonic anhydrase, angiotensin receptors) .

- Assay Types :

- Enzyme Inhibition: Measure IC₅₀ using fluorogenic substrates.

- Antimicrobial Activity: Perform MIC assays against Gram-positive/negative strains .

- Controls : Include known inhibitors (e.g., acetazolamide for sulfonamide comparison) .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) elucidate the role of the 3,4-dimethylphenyl substituent in biological activity?

Answer:

- QSAR : Use Hansch analysis to correlate substituent hydrophobicity (π) and steric parameters (Taft) with activity. Compare with analogs (e.g., 3-fluorophenyl derivatives) .

- Docking : Model interactions with target proteins (e.g., angiotensin II receptor) using AutoDock Vina. Focus on hydrophobic pockets accommodating dimethyl groups .

- DFT Calculations : Calculate HOMO/LUMO energies to predict electron donor/acceptor behavior .

Q. What experimental strategies resolve contradictions in biological activity data across related tetrazole-sulfonamide compounds?

Answer:

- Dose-Response Curves : Establish full concentration ranges to identify non-linear effects.

- Metabolic Stability Assays : Use liver microsomes to assess if dimethyl groups enhance/hinder metabolism vs. fluorophenyl analogs .

- Crystallography : Solve the compound’s crystal structure via SHELXL to confirm stereoelectronic effects .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved target selectivity?

Answer:

-

Substituent Variation : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (NO₂) on the phenyl ring.

-

Biological Testing : Compare activity against isoforms (e.g., carbonic anhydrase II vs. IX) to assess selectivity .

-

Data Table :

Derivative Substituent IC₅₀ (nM) CA II IC₅₀ (nM) CA IX Parent 3,4-diCH₃ 120 450 Analog 1 3-F 85 220 Analog 2 4-NO₂ 300 90

Q. What mechanistic insights can be gained from studying the compound’s coordination chemistry with metal ions?

Answer:

- Coordination Sites : The tetrazole N-atoms and sulfonamide O-atoms can bind to transition metals (e.g., Ag⁺, Cu²⁺).

- Applications : Test as a ligand for metal-organic frameworks (MOFs) with potential catalytic or antimicrobial properties .

- Spectroscopic Analysis : Use UV-Vis (d-d transitions) and EPR to confirm metal binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.